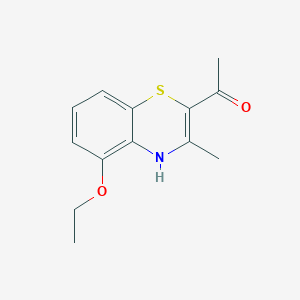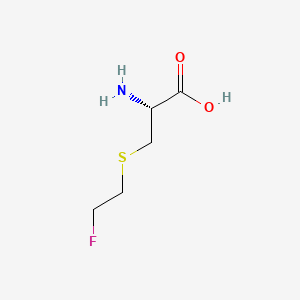
L-Cysteine, S-(2-fluoroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteine, S-(2-fluoroethyl)-: is a fluorinated amino acid derivative. It is structurally similar to L-cysteine, with the addition of a 2-fluoroethyl group attached to the sulfur atom. This modification introduces unique chemical properties, making it a valuable compound in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Cysteine, S-(2-fluoroethyl)- typically involves the reaction of L-cysteine with 2-fluoroethyl halides under controlled conditions. The reaction is carried out in an aqueous or organic solvent, often with the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of L-Cysteine, S-(2-fluoroethyl)- can be achieved through similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
化学反応の分析
Types of Reactions: L-Cysteine, S-(2-fluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
L-Cysteine, S-(2-fluoroethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Incorporated into proteins to study protein structure and function using techniques like 19F NMR spectroscopy.
Medicine: Potential use in drug development and as a probe for imaging studies.
Industry: Utilized in the production of specialized chemicals and materials .
作用機序
The mechanism of action of L-Cysteine, S-(2-fluoroethyl)- involves its incorporation into proteins and other biomolecules. The fluorine atom provides unique properties, such as increased stability and altered reactivity. This can affect the protein’s structure and function, making it a valuable tool for studying biological processes .
類似化合物との比較
L-Methionine: Another sulfur-containing amino acid but without the fluorine atom.
L-Ethionine: Similar to L-methionine but with an ethyl group instead of a methyl group.
S-(2-aminoethyl)-L-cysteine: Contains an aminoethyl group instead of a fluoroethyl group
Uniqueness: L-Cysteine, S-(2-fluoroethyl)- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity or stability, such as in 19F NMR spectroscopy and drug development .
特性
CAS番号 |
88169-59-9 |
|---|---|
分子式 |
C5H10FNO2S |
分子量 |
167.20 g/mol |
IUPAC名 |
(2R)-2-amino-3-(2-fluoroethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H10FNO2S/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1 |
InChIキー |
KYRATRJNCYQUDD-BYPYZUCNSA-N |
異性体SMILES |
C(CSC[C@@H](C(=O)O)N)F |
正規SMILES |
C(CSCC(C(=O)O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


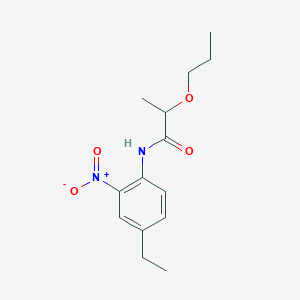
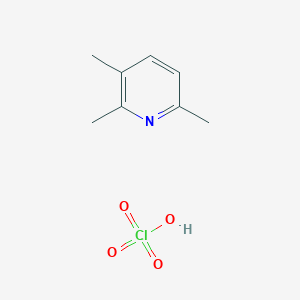
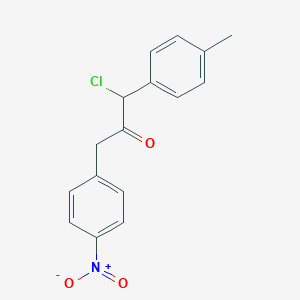
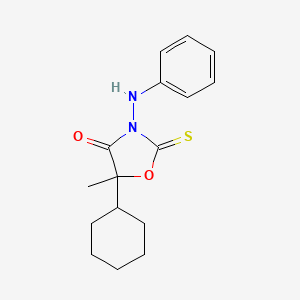
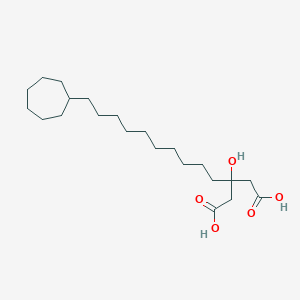
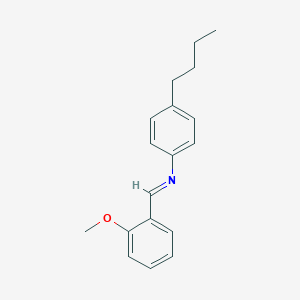
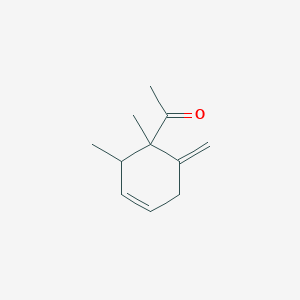
![3-Methyl-7-phenyl-4H-[1,3,4]oxadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14382458.png)
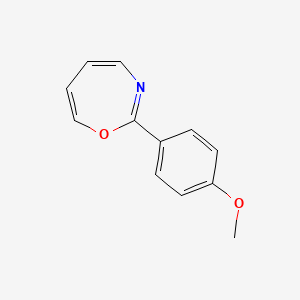
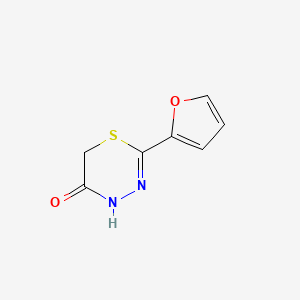
![3,8-Dioxatricyclo[3.2.1.02,4]oct-6-ylmethanol](/img/structure/B14382464.png)
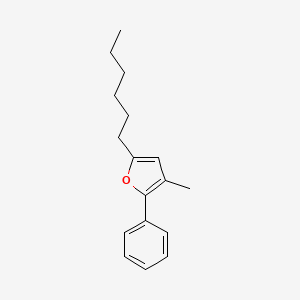
![2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14382481.png)
